S7V5RX5Wbz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NT-0796 is a small molecule inhibitor of the NLRP3 inflammasome, developed by NodThera. This compound has shown promise in treating chronic inflammatory diseases by selectively inhibiting the NLRP3 inflammasome, a key regulator of the body’s inflammation response .
準備方法
The synthetic routes and reaction conditions for NT-0796 involve novel chemistry that provides unprecedented potency and potential for prolonged pharmacodynamic effects. The compound is designed to be orally bioavailable and capable of crossing the blood-brain barrier . Specific details on the industrial production methods are not publicly available, but the compound’s development has involved extensive preclinical and clinical testing to ensure its efficacy and safety .
化学反応の分析
NT-0796 undergoes several types of chemical reactions, primarily focusing on its interaction with the NLRP3 inflammasome. The compound selectively inhibits NLRP3, reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The major products formed from these reactions are reduced inflammatory biomarkers, which have been observed in both preclinical and clinical studies .
科学的研究の応用
NT-0796 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying inflammasome inhibition. In biology and medicine, NT-0796 has shown potential in treating neuroinflammatory and peripheral inflammatory diseases, including Parkinson’s disease and other neurodegenerative conditions . The compound’s ability to cross the blood-brain barrier and reduce neuroinflammation makes it a promising candidate for addressing unmet medical needs in these areas .
作用機序
NT-0796 exerts its effects by selectively inhibiting the NLRP3 inflammasome, an upstream regulator of the body’s inflammation response. This inhibition reduces the levels of pro-inflammatory cytokines interleukin-1 beta and interleukin-18, which play a significant role in chronic inflammation . The compound’s ability to cross the blood-brain barrier allows it to target neuroinflammatory pathways, providing a potential therapeutic approach for neurodegenerative diseases .
類似化合物との比較
NT-0796 is unique in its ability to cross the blood-brain barrier and selectively inhibit the NLRP3 inflammasome with high potency. Similar compounds include other NLRP3 inflammasome inhibitors developed by NodThera, such as NT-0249, which is peripherally restricted and does not cross the blood-brain barrier . The differentiation in chemistry and pharmacokinetic profiles between NT-0796 and other NLRP3 inhibitors highlights its uniqueness and potential advantages in treating neuroinflammatory diseases .
特性
CAS番号 |
2272917-13-0 |
---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC名 |
propan-2-yl (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1 |
InChIキー |
UMUQEMHROZVOTF-LJQANCHMSA-N |
異性体SMILES |
CC(C)OC(=O)[C@@H](CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
正規SMILES |
CC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。